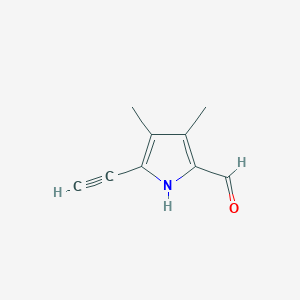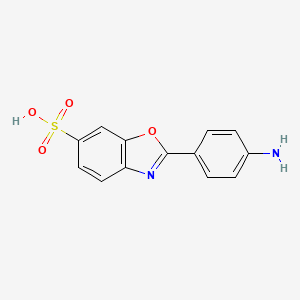
1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound belongs to the pyrazole family, which is known for its diverse chemical and biological properties. Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For instance, the reaction of 2,3-allenyl hydrazines with aryl iodides in the presence of a palladium catalyst can yield 2,3-dihydro-1H-pyrazoles . Another method involves the use of iodine as a catalyst to facilitate the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and heterogeneous catalysts, is often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation . The exact molecular targets and pathways involved can vary based on the specific application and derivative used.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-1H-pyrazole: Similar structure but with different substituents.
1,2-Diisopropyl-3-methyl-1H-pyrazole: Similar but lacks the dihydro structure.
3-Methyl-1-phenyl-1H-pyrazole: Different substituents and functional groups.
Uniqueness
1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole is unique due to its specific substituents and dihydro structure, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H20N2 |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
3-methyl-1,2-di(propan-2-yl)-3H-pyrazole |
InChI |
InChI=1S/C10H20N2/c1-8(2)11-7-6-10(5)12(11)9(3)4/h6-10H,1-5H3 |
Clave InChI |
KEEKTPJNNHZLDR-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CN(N1C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Fluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12893125.png)

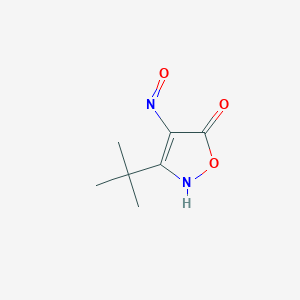

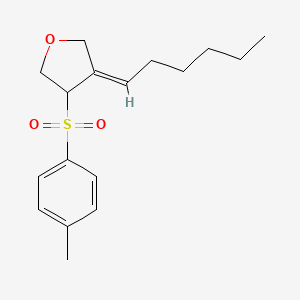
![4-{2-[(Propan-2-yl)sulfanyl]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12893143.png)
![(4'-(Dimethylamino)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12893149.png)
![Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B12893154.png)
![6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12893161.png)

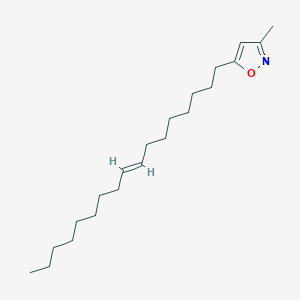
![[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12893176.png)
